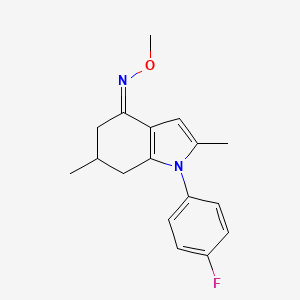
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
描述
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenyl group and a trihydroindole moiety, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole and oxime have shown effectiveness against various bacterial strains. The specific biological activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but is hypothesized based on structural analogs.
Anticancer Potential
Indole derivatives are often investigated for their anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of cell cycle regulators. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy as an anticancer agent.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Interaction with Receptors : The compound may interact with specific receptors involved in cellular signaling pathways.
- Induction of Oxidative Stress : Indole derivatives can induce oxidative stress in cells, leading to apoptosis.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial activity of several indole derivatives against Mycobacterium tuberculosis. While specific data on this compound is limited, related compounds demonstrated significant inhibition at low concentrations (ED50 values around 0.05 mg/mL) .
Study 2: Anticancer Efficacy
In vitro studies involving indole derivatives showed that compounds with structural similarities to this compound were effective against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.02 µM against breast cancer cells . This suggests potential for further exploration into the anticancer properties of our compound.
Data Tables
属性
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-methoxy-2,6-dimethyl-6,7-dihydro-5H-indol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-8-16(19-21-3)15-10-12(2)20(17(15)9-11)14-6-4-13(18)5-7-14/h4-7,10-11H,8-9H2,1-3H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMOKZABXSNVBA-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)F)C)C(=NOC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)F)C)/C(=N\OC)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















